4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
Overview
Description
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxybenzoic acid structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves the nitration of 4-(trifluoromethyl)phenoxybenzoic acid. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)benzoic acid with sodium nitrite in the presence of ethanol to yield the desired product . Another approach involves the use of 2-nitro-4-(trifluoromethyl)benzonitrile as a starting material, which is then hydrolyzed to form the benzoic acid derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes to optimize yield and purity. The reaction conditions, such as temperature and reagent concentrations, are carefully controlled to ensure high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Reduction: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzoic acid.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the phenoxy group.
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid: Contains a chloro group instead of a nitro group.
Uniqueness: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the combination of its nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)9-3-6-12(11(7-9)18(21)22)23-10-4-1-8(2-5-10)13(19)20/h1-7H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMSMIEYIXAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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